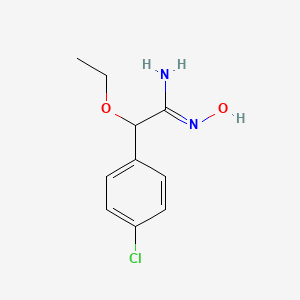

2-(p-Chlorophenyl)-2-ethoxyacetamidoxime

Description

2-(p-Chlorophenyl)-2-ethoxyacetamidoxime is a substituted acetamidoxime derivative characterized by a p-chlorophenyl group, an ethoxy moiety, and an amidoxime functional group (-NH-C=N-O-). Amidoximes are known for their versatility in coordination chemistry and medicinal applications, often serving as intermediates or pharmacophores in drug discovery .

Properties

CAS No. |

49872-89-1 |

|---|---|

Molecular Formula |

C10H13ClN2O2 |

Molecular Weight |

228.67 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-2-ethoxy-N'-hydroxyethanimidamide |

InChI |

InChI=1S/C10H13ClN2O2/c1-2-15-9(10(12)13-14)7-3-5-8(11)6-4-7/h3-6,9,14H,2H2,1H3,(H2,12,13) |

InChI Key |

UGPIQQHRWONTHJ-UHFFFAOYSA-N |

Isomeric SMILES |

CCOC(C1=CC=C(C=C1)Cl)/C(=N/O)/N |

Canonical SMILES |

CCOC(C1=CC=C(C=C1)Cl)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ACETAMIDOXIME,2-(4-CHLOROPHENYL)-2-ETHOXY- typically involves the reaction of 4-chlorobenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. This reaction forms the intermediate 4-chlorobenzamidoxime, which is then reacted with ethyl iodide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

ACETAMIDOXIME,2-(4-CHLOROPHENYL)-2-ETHOXY- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the acetamidoxime group to an amine.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

ACETAMIDOXIME,2-(4-CHLOROPHENYL)-2-ETHOXY- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ACETAMIDOXIME,2-(4-CHLOROPHENYL)-2-ETHOXY- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or binding to receptors, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The para-chlorophenyl group in 2-(p-Chlorophenyl)-2-ethoxyacetamidoxime distinguishes it from isomers like 2-(o-Chlorophenyl)-2-ethoxyacetamidoxime. The para substitution likely enhances steric accessibility and electronic effects compared to the ortho isomer, which may exhibit steric hindrance due to proximity of the chlorine atom to the ethoxy group . Other structurally related compounds include:

- N-(2-Chlorophenyl)-2-(4,6-dimethylpyrimidin-2-ylsulfanyl)acetamide : Incorporates a pyrimidinylsulfanyl group, which may improve binding affinity in biological systems through sulfur-mediated interactions .

- Spiro[indole-thiazolo-isoxazolo] derivatives : Contain p-chlorophenyl groups fused to complex heterocycles, demonstrating analgesic and anti-inflammatory activities attributed to the spiro architecture .

Pharmacological Activities

- Analgesic and Anti-inflammatory Effects : Spiro compounds with p-chlorophenyl moieties (e.g., 3'-(p-chlorophenyl)-6'-furyl-cis-spiro derivatives) exhibit significant activity, likely due to the chlorophenyl group’s electron-withdrawing properties enhancing receptor binding .

- Precursor Utility : Amidoximes are precursors to nitriles and amines, suggesting roles in synthesizing bioactive molecules .

Physicochemical Properties

For example, 2-(p-Chlorophenoxy)-N-(2-(dimethylamino)ethyl) acetamide has a molecular weight of 256.76 g/mol, while spiro derivatives vary widely depending on their heterocyclic components .

Tabulated Comparison of Key Compounds

Biological Activity

2-(p-Chlorophenyl)-2-ethoxyacetamidoxime is a compound of interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and enzyme inhibitory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHClNO

- Molecular Weight : 229.69 g/mol

- IUPAC Name : 2-(4-chlorophenyl)-2-ethoxyacetamidoxime

Antibacterial Activity

Research has indicated that compounds similar to 2-(p-Chlorophenyl)-2-ethoxyacetamidoxime exhibit significant antibacterial properties. A study synthesized various derivatives and evaluated their effectiveness against several bacterial strains, including Salmonella typhi and Bacillus subtilis. The results demonstrated moderate to strong activity against these pathogens.

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| 2-(p-Chlorophenyl)-2-ethoxyacetamidoxime | Salmonella typhi | Moderate |

| Bacillus subtilis | Strong | |

| Escherichia coli | Weak | |

| Staphylococcus aureus | Moderate |

Anticancer Activity

The anticancer potential of 2-(p-Chlorophenyl)-2-ethoxyacetamidoxime has also been explored. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines, suggesting its utility in cancer therapy. The mechanism involves inducing apoptosis and inhibiting cell cycle progression.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Inhibition of proliferation |

Enzyme Inhibition

Enzyme inhibition studies have shown that 2-(p-Chlorophenyl)-2-ethoxyacetamidoxime acts as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This property is particularly relevant for developing treatments for neurodegenerative diseases.

| Enzyme | Inhibition (%) at 100 µM |

|---|---|

| Acetylcholinesterase | 85 |

| Urease | 70 |

Case Studies

Several case studies have highlighted the biological activity of compounds related to 2-(p-Chlorophenyl)-2-ethoxyacetamidoxime. One notable study involved testing the compound's effects on mouse embryo cells, revealing cytotoxic and oncogenic activities at varying concentrations. The study concluded that while some derivatives exhibited significant transformation capabilities, they did not induce tumors in vivo, indicating a need for further research to understand their safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.